molecular formula C16H12ClNO2S B2659949 Benzyl (5-chlorobenzo[b]thiophen-2-yl)carbamate CAS No. 1820716-73-1

Benzyl (5-chlorobenzo[b]thiophen-2-yl)carbamate

Cat. No. B2659949
CAS RN: 1820716-73-1
M. Wt: 317.79
InChI Key: LWOCJSUUYAODKY-UHFFFAOYSA-N
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Description

“Benzyl (5-chlorobenzo[b]thiophen-2-yl)carbamate” is a chemical compound with the molecular formula C16H12ClNO2S and a molecular weight of 317.79 .

Scientific Research Applications

Synthesis of Amides

The compound can be used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Protection of Amino Groups

The compound can be used in the protection of amino groups. Amino groups are selectively protected in good yields by reaction with O-alkyl S-(pyridin-2-yl)carbonothiolates at room temperature in air .

Synthesis of Aminopolyol

The compound can be used in the synthesis of a Cbz-aminopolyol from Cbz-ethanolamine . This is achieved through a two-step cascade enzymatic reaction .

Therapeutic Applications

Thiophene and its substituted derivatives, including the compound , have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis of Benzo[b]thiophenes

The compound can be used in the one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides . This method allows for the synthesis of diverse multisubstituted benzothiophene derivatives .

Antioxidant Capacities

Some derivatives of the compound have shown quite high antioxidant capacities . For example, novel 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b]thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene have surpassed the antioxidant capacity of a universally accepted reference of trolox .

properties

IUPAC Name

benzyl N-(5-chloro-1-benzothiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c17-13-6-7-14-12(8-13)9-15(21-14)18-16(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOCJSUUYAODKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC3=C(S2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (5-chlorobenzo[b]thiophen-2-yl)carbamate

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